molecular formula C19H24N2O4 B2575173 1-(Azepan-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone CAS No. 953180-94-4

1-(Azepan-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone

Cat. No.: B2575173
CAS No.: 953180-94-4
M. Wt: 344.411
InChI Key: ZNKGEMWQDRGLBE-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone is a synthetic organic compound that features a unique combination of an azepane ring, an isoxazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Azepane Ring: The azepane ring can be synthesized through a ring-closing reaction involving a suitable precursor.

    Final Coupling: The final step involves coupling the isoxazole and azepane intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone: Similar structure with a piperidine ring instead of an azepane ring.

    1-(Morpholin-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(Azepan-1-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone is unique due to the presence of the azepane ring, which can impart different physicochemical properties compared to similar compounds with piperidine or morpholine rings

Properties

IUPAC Name

1-(azepan-1-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-23-16-8-7-14(11-18(16)24-2)17-12-15(20-25-17)13-19(22)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKGEMWQDRGLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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